molecular formula C11H18O2 B2999648 trans-4-(1E-butenyl)cyclohexanecarboxylic acid CAS No. 1884600-19-4

trans-4-(1E-butenyl)cyclohexanecarboxylic acid

Cat. No. B2999648
CAS RN: 1884600-19-4
M. Wt: 182.263
InChI Key: MLKCEDMZPVHBLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“trans-4-(1E-butenyl)cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C11H20O2 . It is a derivative of cyclohexanecarboxylic acid, where a butenyl group is attached to the 4th carbon of the cyclohexane ring .


Molecular Structure Analysis

The molecular structure of “trans-4-(1E-butenyl)cyclohexanecarboxylic acid” consists of a cyclohexane ring with a carboxylic acid group and a butenyl group attached to the 4th carbon of the ring . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-4-(1E-butenyl)cyclohexanecarboxylic acid” such as melting point, boiling point, solubility, and stability under various conditions are not available in the literature I have access to .

Scientific Research Applications

Catalytic Oxidation and Chemical Synthesis

Research on the catalytic oxidation of cyclohexene, a related compound, highlights the importance of controlled oxidation reactions. Such processes can yield a variety of industrially significant products with different oxidation states and functional groups. The ability to selectively afford targeted products through controllable oxidation reactions is synthetically valuable, suggesting potential applications in both academic and industrial settings for related compounds like trans-4-(1E-butenyl)cyclohexanecarboxylic acid (Hongen Cao et al., 2018).

Biotechnological and Biochemical Applications

The study on muconic acid isomers, including their production and synthesis routes, presents an example of how structural analogues of trans-4-(1E-butenyl)cyclohexanecarboxylic acid might serve as platform chemicals or monomers in the biobased economy. These isomers are used in the synthesis of value-added products and specialty polymers, indicating potential applications for structurally related compounds in creating biodegradable materials or as intermediates in the synthesis of other important chemicals (I. Khalil et al., 2020).

Environmental and Toxicological Research

Research into the toxicity of industrial solvents like crude 4-methylcyclohexanemethanol (MCHM) provides insight into the environmental and toxicological aspects of chemical compounds used industrially. Although trans-4-(1E-butenyl)cyclohexanecarboxylic acid is not directly mentioned, understanding the toxicological profiles and environmental impacts of related chemical compounds is crucial for assessing safety and environmental risks (D. Paustenbach et al., 2015).

Synthetic Chemistry and Methodologies

Indole synthesis research provides a framework for understanding how complex organic molecules can be constructed, offering insights into the synthetic potential of related compounds like trans-4-(1E-butenyl)cyclohexanecarboxylic acid. This research outlines various strategies and methodologies for constructing complex structures, which could be applicable to synthesizing derivatives or analogues of the compound (D. Taber & Pavan K. Tirunahari, 2011).

properties

IUPAC Name

4-[(E)-but-1-enyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h3-4,9-10H,2,5-8H2,1H3,(H,12,13)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKCEDMZPVHBLN-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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